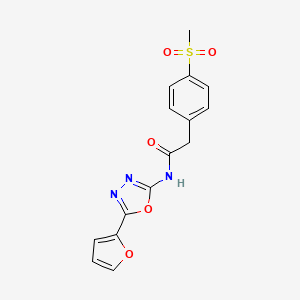

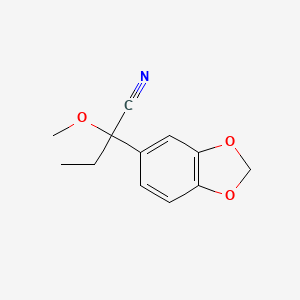

![molecular formula C22H23N7O3S B2610859 3-(3-methoxyphenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1005307-30-1](/img/structure/B2610859.png)

3-(3-methoxyphenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Triazolo[4,5-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as heterocyclic compounds, which contain a ring structure made up of at least two different elements.

Synthesis Analysis

The synthesis of triazolo[4,5-d]pyrimidines can involve several steps. For instance, new pyrrolo[3,4-c]isoxazole derivatives were synthesized from the key intermediates 4-cyanopyrrolidin-3-ones in two steps. Pyrrolo[2,3-d][1,2,3]triazoles and triazolo[4,5-c]pyridazine were obtained from 2-arylhydrazono-4-cyano-1-(4′-methoxyphenyl)-3-oxopyrrolidines by refluxing with phenylhydrazine in either ethanol or glacial acetic acid .Molecular Structure Analysis

The molecular structure of these compounds can be analyzed using various techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds can be complex, involving multiple reactive centers .Wissenschaftliche Forschungsanwendungen

Synthesis and Fluorescent Properties

- A study demonstrated the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines through a microwave-assisted process, which were used as intermediates for preparing functional fluorophores. These compounds showed significant fluorescence properties, suggesting their potential as fluorescent probes for detecting biologically or environmentally relevant species (Juan C Castillo, Alexis Tigreros, J. Portilla, 2018).

Antimetabolite Properties

- Pyrazolo[1,5-a]pyrimidines, which are purine analogues, have been recognized for their antimetabolite properties in purine biochemical reactions. This has led to their exploration in pharmaceutical research due to their antitrypanosomal activity, showcasing the compound's relevance in developing treatments for trypanosomiasis (Nadia A. Abdelriheem, Yasser H. Zaki, A. Abdelhamid, 2017).

Synthesis of Novel Compounds

- Research on methyl 3′-heteroarylamino-2′-(2,5-dichlorothiophene-3-carbonyl)acrylates revealed selective cyclization modes leading to the synthesis of model (thienyl)pyrazolo- and triazolo[1,5-α]pyrimidines. This study highlights the compound's role in synthesizing novel heterocyclic compounds with potential chemical and biological applications (Nuha I. Sweidan, M. El-Abadelah, M. Z. Nazer, W. Voelter, 2020).

Antitumor Activity

- Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing a 1,2,3-triazole moiety. The newly synthesized compounds showed promising results in inhibiting the proliferation of MCF-7 human breast cancer cells, indicating the compound's potential in cancer research (K. Atta, Omaima O. M. Farahat, Tareq Al-Shargabi, M. G. Marei, Tamer M. Ibrahim, A. Bekhit, E. El Ashry, 2019).

Antimicrobial and Antioxidant Activities

- The synthesis and evaluation of triazolopyrimidines for their biological activity highlighted their antimicrobial and antioxidant properties. This underscores the compound's versatility in contributing to the development of new antimicrobial agents with potential applications in treating infections and preventing oxidative stress-related diseases (V. P. Gilava, P. Patel, H. Ram, J. H. Chauhan, 2020).

Wirkmechanismus

Target of Action

The compound “1-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-4-(4-methylbenzenesulfonyl)piperazine” is a derivative of the triazolopyrimidine class of compounds . Triazolopyrimidines are known to interact with a variety of enzymes and receptors in biological systems . .

Mode of Action

Triazolopyrimidines are known to bind to their targets through hydrogen bonding interactions .

Biochemical Pathways

Triazolopyrimidines have been reported to exhibit a wide range of biological activities, suggesting that they may affect multiple pathways .

Result of Action

Triazolopyrimidines have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)-7-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N7O3S/c1-16-6-8-19(9-7-16)33(30,31)28-12-10-27(11-13-28)21-20-22(24-15-23-21)29(26-25-20)17-4-3-5-18(14-17)32-2/h3-9,14-15H,10-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSBOFFUXWRJDOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1H-Imidazol-1-ylmethyl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B2610777.png)

![2-Chloro-N-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[b]pyridin-3-yl)methyl]propanamide](/img/structure/B2610778.png)

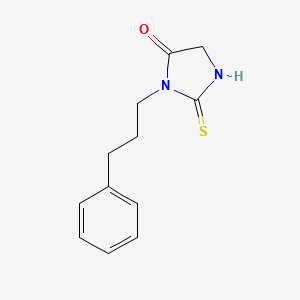

![N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxothiazinan-2-yl)phenyl]oxamide](/img/structure/B2610783.png)

![Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2610784.png)

![1-(4-ethoxyphenyl)-3-(4-vinylbenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2610790.png)

![9-benzyl-3-(4-bromophenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2610792.png)

![N-(4-{[(3,5-dimethyl-4-isoxazolyl)methyl]sulfanyl}phenyl)acetamide](/img/structure/B2610796.png)

![N-Hydroxypyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2610799.png)